molecular formula C26H28N2O3 B248504 Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone

Cat. No. B248504
M. Wt: 416.5 g/mol
InChI Key: UNKWOYCWJRAZQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as BDM and is a piperazine derivative.

Mechanism of Action

The mechanism of action of BDM involves the inhibition of the Akt signaling pathway. This pathway is involved in cell survival and proliferation. By inhibiting this pathway, BDM can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDM has been shown to have various biochemical and physiological effects. Studies have shown that BDM can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BDM has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using BDM in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations of using BDM is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the research on BDM. One potential direction is to investigate the potential of BDM as a treatment for other diseases such as Alzheimer's disease. Another potential direction is to investigate the use of BDM in combination with other drugs for cancer treatment. Additionally, further studies can be conducted to optimize the synthesis of BDM and improve its solubility in water.
In conclusion, BDM is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. Its ability to selectively target cancer cells and induce apoptosis makes it a potential candidate for cancer treatment. Further research is needed to explore its potential applications in other diseases and to optimize its synthesis.

Synthesis Methods

The synthesis of BDM involves the reaction of 4-(2,3-dimethoxybenzyl)piperazine with biphenyl-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BDM.

Scientific Research Applications

BDM has been the subject of various scientific studies due to its potential applications in medicinal chemistry. One of the primary applications of BDM is as a potential treatment for cancer. Studies have shown that BDM has the ability to inhibit the growth of cancer cells by inducing apoptosis.

properties

Product Name

Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C26H28N2O3/c1-30-24-10-6-9-23(25(24)31-2)19-27-15-17-28(18-16-27)26(29)22-13-11-21(12-14-22)20-7-4-3-5-8-20/h3-14H,15-19H2,1-2H3

InChI Key

UNKWOYCWJRAZQV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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